![molecular formula C7H7N3O B429458 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-45-2](/img/structure/B429458.png)

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Übersicht

Beschreibung

“1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an off-white solid .

Synthesis Analysis

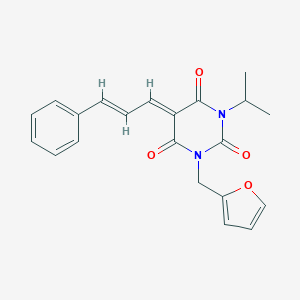

The synthesis of “1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” has been analyzed in several studies . The compound has a complex structure with various functional groups .Chemical Reactions Analysis

The chemical reactions involving “1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” have been studied . The compound has been used in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” have been analyzed . The compound is an off-white solid with a melting point of 131.5°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Pyrazolo[3,4-b]pyridines are key structures in the synthesis of complex heterocyclic compounds due to their potential biological activities . The diverse substitution patterns at positions N1, C3, C4, C5, and C6 allow for the creation of a wide range of derivatives, which can be used as building blocks in medicinal chemistry.

Biomedical Applications

These compounds closely resemble the purine bases adenine and guanine, making them of particular interest in the development of new pharmaceuticals . They have been explored for their potential use in treating various diseases, including cancer, due to their ability to interact with biological targets.

Drug Discovery

The structural similarity to purine bases also means that pyrazolo[3,4-b]pyridines can be used as scaffolds in drug discovery . They can be modified to enhance their interaction with specific biological targets, potentially leading to the development of new therapeutic agents.

Organic Synthesis

In organic chemistry, these compounds serve as versatile intermediates. They can undergo various chemical reactions, enabling the synthesis of a plethora of organic molecules with potential applications in different fields of chemistry .

Material Science

Due to their stable heterocyclic structure, these compounds can be utilized in material science. They may contribute to the development of new materials with unique properties, such as enhanced durability or specific conductive capabilities .

Chemical Biology

In chemical biology, pyrazolo[3,4-b]pyridines can be used to study biological processes at the molecular level . Their ability to bind to specific enzymes or receptors makes them useful tools for probing biological pathways and understanding disease mechanisms.

Wirkmechanismus

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biomedical applications , suggesting a broad range of potential targets.

Mode of Action

It’s known that the compound can exist in two tautomeric forms: the 1h- and 2h-isomers . This tautomeric flexibility might influence its interaction with biological targets.

Result of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have shown various biological activities , suggesting potential therapeutic applications.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-6-5(7(11)9-10)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCICHMZBIOESPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356059 | |

| Record name | AJ-077/33269015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |

CAS RN |

2942-45-2 | |

| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AJ-077/33269015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-bromoanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429375.png)

![5-[(2,4-dichloroanilino)methylene]-1-methyl-3-(2-methyl-2-propenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B429376.png)

![2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B429377.png)

![5-{[(3-chloropropyl)amino]methylene}-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429383.png)

![5-[(2,4-dichloroanilino)methylene]-1-(2-furylmethyl)-3-isopropyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429386.png)

![2-acetyl-1H-benzo[f]chromen-1-one](/img/structure/B429393.png)

![Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(4-toluidino)acryloylcarbamate](/img/structure/B429394.png)

![4-({[2-(2-furyl)-5-hydroxy-1,3-oxazol-4-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B429395.png)

![ethyl 2-cyano-3-[3-(N-{4-nitrophenyl}ethanehydrazonoyl)anilino]acryloylcarbamate](/img/structure/B429399.png)